molecular formula C6H9N3O3 B2787843 5-(Methoxymethyl)isoxazole-3-carbohydrazide CAS No. 625120-12-9

5-(Methoxymethyl)isoxazole-3-carbohydrazide

Cat. No.: B2787843
CAS No.: 625120-12-9
M. Wt: 171.156
InChI Key: BYDDYQOQZJZVQI-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C6H9N3O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of isoxazole with hydrazine hydrate in refluxing methanol for several hours . This reaction yields the desired carbohydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Methoxymethyl)isoxazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-3-carbohydrazide: Similar in structure but with a phenyl group instead of a methoxymethyl group.

    5-(Methoxymethyl)isoxazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of a carbohydrazide group.

Uniqueness

5-(Methoxymethyl)isoxazole-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxymethyl group and carbohydrazide moiety make it a versatile compound for various applications.

Properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-11-3-4-2-5(9-12-4)6(10)8-7/h2H,3,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDDYQOQZJZVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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